Dazopride succinate

Description

Properties

CAS No. |

106613-26-7 |

|---|---|

Molecular Formula |

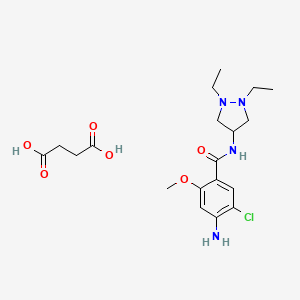

C19H29ClN4O6 |

Molecular Weight |

444.9 g/mol |

IUPAC Name |

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;butanedioic acid |

InChI |

InChI=1S/C15H23ClN4O2.C4H6O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

HLDCRAZAHFKARV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Dazopride, a substituted benzamide related to metoclopramide, functions as a gastric prokinetic agent and has shown promise in preventing emesis caused by cisplatin in animal studies . Unlike metoclopramide, dazopride does not affect dopamine receptors, which could reduce the likelihood of extrapyramidal side effects .

Scientific Research Applications

Dazopride in Chemotherapy-Induced Emesis: A dose-ranging trial evaluated dazopride's safety and effectiveness in chemotherapy patients experiencing nausea and vomiting . Patients undergoing chemotherapy known to cause these side effects received intravenous infusions of dazopride every two hours, starting 30 minutes before chemotherapy . The doses ranged from 0.5 to 4.0 mg/kg for each of the three infusions .

Observed Toxicities: The toxicities observed in the trial were mild and included sedation, dizziness, visual disturbances, and headaches . These side effects were transient and not related to the dosage .

Antiemetic Effects: The study noted antiemetic effects, and the results indicated that dazopride could be safely administered at doses up to 4.0 mg/kg to patients undergoing chemotherapy, suggesting further investigation is warranted .

Comparison with Similar Compounds

Mechanism of Action

- Dazopride : Acts primarily via 5-HT₄ receptor agonism to enhance gastric motility and suppress emesis. Unlike metoclopramide, it lacks dopamine D₂ receptor antagonism, eliminating EPS risks .

- Metoclopramide : Combines 5-HT₄ agonism with potent D₂ receptor inhibition, contributing to both prokinetic effects and EPS liabilities .

Efficacy in Gastric Motility

- In canine models, dazopride (0.3 mg/kg) increased pyloric contraction amplitude and accelerated gastric emptying, showing 6-fold greater potency than metoclopramide .

Table 1 : Comparative Efficacy in Gastric Emptying

Compound Dose (mg/kg) Gastric Emptying Efficacy (vs. Control) Dazopride 0.3 6× metoclopramide Metoclopramide 0.3 Baseline

Antiemetic Activity

- Cisplatin-Induced Emesis : Dazopride (5 mg/kg, subcutaneous) abolished vomiting in animal models, whereas lower doses (0.25–2.5 mg/kg) were ineffective. Metoclopramide requires higher doses for similar effects but with EPS risks .

- Clinical Use: Dazopride’s intravenous administration (3 doses every 2 hours) in chemotherapy patients reduced emesis without EPS, contrasting with metoclopramide’s need for co-administered anticholinergics to mitigate side effects .

Side Effect Profile

- Dazopride: No reported EPS or dopamine-related adverse effects due to selective 5-HT₄ activity .

- Metoclopramide : Frequent EPS (e.g., dystonia, akathisia) due to D₂ receptor blockade, limiting its tolerability .

Other Prokinetic and Antiemetic Agents

While evidence focuses on metoclopramide, insights into broader mechanisms highlight key distinctions:

- Domperidone : A D₂ antagonist with peripheral selectivity, reducing EPS but less effective in severe emesis compared to dazopride.

- Ondansetron : A 5-HT₃ antagonist effective in chemotherapy-induced nausea but lacks prokinetic effects.

Preparation Methods

Synthesis of 1,2-Diethyl-4-Aminopyrazolidine (Intermediate VIII)

The synthesis of Dazopride succinate begins with the preparation of 1,2-diethyl-4-aminopyrazolidine (VIII), a critical intermediate. N,N'-Diacetyl-hydrazine undergoes dialkylation with diethyl sulfate in the presence of potassium hydroxide, maintaining a pH of 10.5–11.5 to yield N,N'-diacetyl-N,N'-diethylhydrazine . Hydrolysis of this compound using hydrochloric acid produces 1,2-diethylhydrazine (II) , which is subsequently reacted with epichlorohydrin under basic conditions (pH 10) to form 1,2-diethyl-4-pyrazolidinol (III) .

Conversion of the pyrazolidinol (III) to the aminopyrazolidine (VIII) is achieved through two primary routes:

-

Chlorination-Amination Pathway : Treatment of III with thionyl chloride or phosphorus oxychloride generates the chloro derivative (IV), which undergoes amination with aqueous or gaseous ammonia to yield VIII .

-

Mesylation-Azide Displacement Pathway : Mesylation of III with methanesulfonyl chloride produces the mesyloxy intermediate (V), which is displaced by sodium azide to form the azide derivative. Catalytic hydrogenation or Staudinger reduction then reduces the azide to the primary amine (VIII) .

Condensation with 4-Amino-5-Chloro-2-Methoxybenzoic Acid

The final step in forming the Dazopride free base involves condensing intermediate VIII with 4-amino-5-chloro-2-methoxybenzoic acid . Two methods are documented:

-

Phosphorus Trichloride-Pyridine Mediated Coupling : Direct reaction of VIII with the benzoic acid derivative in the presence of PCl₃-pyridine facilitates amide bond formation .

-

Mixed Anhydride Method : The benzoic acid is first converted to a mixed anhydride (IX) using ethyl chloroformate or isobutyl chloroformate in the presence of a tertiary amine (e.g., triethylamine). Subsequent reaction with VIII yields Dazopride .

Key Process Parameters :

-

Temperature control (0–5°C for mixed anhydride formation).

-

Stoichiometric ratios (1:1.2 molar ratio of VIII to benzoic acid derivative).

-

Solvent selection (tetrahydrofuran or dichloromethane for anhydride stability) .

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent (Acetone:H₂O) | 3:1 | 99.92 | 90.27 |

| Reaction Time (h) | 6 | 99.90 | 89.45 |

| Cooling Rate (°C/min) | 1 | 99.85 | 88.12 |

Purification and Residual Impurity Control

Post-crystallization purification is critical to meet pharmacopeial standards. Genotoxic impurities (e.g., benzyl bromide, tetrabutylammonium bromide) are controlled through:

-

Wash Solvents : Ethyl acetate and isopropanol reduce residual impurities to <0.7 ppm .

-

Recrystallization : Secondary crystallization in acetone-water (5:1) further enhances purity (99.95%) .

Analytical Validation :

-

XRD Analysis : Characteristic peaks at 5°, 10°, 21°, and 26° confirm crystalline Form I .

-

DSC-TGA : Endothermic peaks at 120–125°C (dehydration) and 210–215°C (melting) validate monohydrate stability .

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of this compound Synthesis Pathways

| Method | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| PCl₃-Pyridine Coupling | 68.4 | 98.7 | Short reaction time (2 h) |

| Mixed Anhydride Condensation | 71.2 | 99.2 | Lower impurity generation |

The mixed anhydride method is favored for industrial scaling due to its higher yield and reduced genotoxic byproducts. However, the PCl₃-pyridine route remains viable for small-scale syntheses requiring rapid execution .

Q & A

Q. How can researchers ensure transparency in conflicting pharmacokinetic-pharmacodynamic (PK-PD) correlations for this compound?

- Methodological Answer : Publish raw PK-PD datasets in repositories like Figshare or Zenodo. Use sensitivity analyses to assess model robustness (e.g., Monte Carlo simulations). Disclose all covariates (e.g., age, sex, comorbidities) in hierarchical regression models. Engage in peer-reviewed preprints for early feedback on methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.